N-Hydroxy-N-(2-methylphenyl)furan-2-carboxamide
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Overview
Description
N-Hydroxy-N-(2-methylphenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. Furan derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-(2-methylphenyl)furan-2-carboxamide typically involves the reaction of 2-methylphenylamine with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-(2-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-N-(2-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
N-Hydroxy-N-(2-methylphenyl)furan-2-carboxamide can be compared with other furan derivatives such as:
- N-Hydroxy-N-(2-methylphenyl)furan-2-carboxylate
- N-Hydroxy-N-(2-methylphenyl)furan-2-sulfonamide
- N-Hydroxy-N-(2-methylphenyl)furan-2-phosphonate
These compounds share similar structural features but may differ in their chemical reactivity and biological activities. This compound is unique due to its specific substitution pattern and the presence of the hydroxyl group, which can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
20394-93-8 |
---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-hydroxy-N-(2-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H11NO3/c1-9-5-2-3-6-10(9)13(15)12(14)11-7-4-8-16-11/h2-8,15H,1H3 |
InChI Key |
GLRDSQRCOANXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C(=O)C2=CC=CO2)O |
Origin of Product |
United States |
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